molecular formula C11H11NO4 B354350 methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 861348-36-9

methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No. B354350
CAS RN: 861348-36-9
M. Wt: 221.21g/mol
InChI Key: OAWGHDGTIGYSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” is a chemical compound with the molecular formula C10H9NO4 . It is a solid substance and its InChI code is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. The InChI code for “this compound” is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Applications in Antimicrobial and Antioxidant Studies

Synthesis and Antimicrobial Properties :The compound methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate has been involved in the synthesis of benzoxazinyl pyrazolone arylidenes, which exhibit potent antimicrobial and antioxidant properties. The study by Sonia et al. (2013) detailed the synthesis process starting from the compound, leading to various derivatives that were screened for in vitro antimicrobial and antioxidant studies (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Antibacterial Activity :Kadian, Maste, and Bhat (2012) synthesized derivatives involving the compound and evaluated their antibacterial activity against various strains such as E. coli and Staphylococcus aureus. The study highlighted the potential of these derivatives in combating bacterial infections, with certain compounds showing significant activity against specific bacterial strains (Kadian, Maste, & Bhat, 2012).

Biocatalysis and Lipase-Catalyzed Resolution

Lipase-Catalyzed Resolution :Prasad et al. (2006) conducted a study focusing on the lipase-catalyzed resolution of novel derivatives of this compound. This study explored the enantioselective deacetylation of these compounds, shedding light on their potential application in producing optically enriched derivatives, which can be crucial in the synthesis of bioactive compounds (Prasad et al., 2006).

Applications in Herbicidal Activity

Herbicidal Activity of Derivatives :Huang et al. (2009) introduced a carboxylic ester group to benzoxazinone derivatives, including the compound of interest, to evaluate their herbicidal activities. The synthesized compounds exhibited promising herbicidal effects against various weeds, indicating the potential of these derivatives in agricultural applications (Huang et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H315-H319-H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

The primary targets of “methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

properties

IUPAC Name

methyl 4-methyl-3-oxo-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-12-8-5-7(11(14)15-2)3-4-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWGHDGTIGYSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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